molecular formula C17H20N2O3S B4583971 N~1~-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4583971
M. Wt: 332.4 g/mol
InChI Key: LGADNFFCKIDUHP-UHFFFAOYSA-N
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Description

N-1-(2,4-dimethylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide, also known as DMSO-PEG200-Glycinamide or DPG, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development and medical research.

Scientific Research Applications

Role in Plant Growth and Innate Immunity

The compound CBKinase1_002634, also known as Arabidopsis BOTRYTIS-INDUCED KINASE1 (BIK1), is a receptor-like cytoplasmic kinase that plays a crucial role in multiple signaling pathways important for plant growth and innate immunity . It forms a signaling complex with a cell-surface receptor FLS2 and a co-receptor kinase BAK1 to transduce signals upon perception of pathogen-associated molecular patterns (PAMPs) .

Phosphate Homeostasis in Plants

BIK1 also plays a role in phosphate homeostasis in plants. It has been found to be a negative regulator of phosphate homeostasis in Arabidopsis thaliana . Under phosphate deficient conditions, the bik1 plants accumulated higher phosphate content in root and leaf tissues compared to wild type plants .

Role in Plant Immune Response

BIK1 has been found to play a critical role in plant immune response. It functions in PTI to the necrotrophic fungus B. cinerea and the hemibiotrophic bacterial pathogen Pst .

Potential Role in Cancer Research

While there’s no direct evidence of CBKinase1_015034’s role in cancer research, single-cell sequencing, a technique similar in concept, has revolutionized our understanding of the biological characteristics and dynamics within cancer lesions . It’s plausible that CBKinase1_015034 could have similar applications.

Potential Role in Drug Development

The compound N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, while not directly linked to any specific applications, shares structural similarities with other compounds that have been synthesized for various purposes . It’s possible that this compound could also be used in the development of new drugs or treatments.

Potential Role in Antiviral Activity

Indole derivatives, which share a similar structure to N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, have been found to possess various biological activities, including antiviral activity . This suggests a potential application of the compound in the development of antiviral treatments.

Mechanism of Action

Target of Action

CBKinase1_002634, also known as CBKinase1_015034 or N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a potent inhibitor of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, transcription, and splicing .

Mode of Action

The compound interacts with CDKs, inhibiting their activity. Most CDK inhibitors, including CBKinase1_002634, have been developed to target the ATP binding pocket . Due to the similar catalytic domain and three-dimensional structure of cdk kinases, achieving required selectivity can be challenging .

Biochemical Pathways

By inhibiting CDKs, CBKinase1_002634 affects numerous cellular processes such as cell division, migration, differentiation, and programmed cell death . The inhibition of CDKs disrupts the normal cell cycle, potentially leading to the death of cancer cells .

Pharmacokinetics

Kinase inhibitors typically exhibit high inter-individual variability in drug exposure . Many factors, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication, can contribute to this variability .

Result of Action

The inhibition of CDKs by CBKinase1_002634 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_002634. For example, the presence of certain foods or medications can affect the absorption and metabolism of the compound, potentially altering its effectiveness

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGADNFFCKIDUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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